molecular formula C28H20BrN3O3 B14584966 N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide CAS No. 61123-62-4

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide

Cat. No.: B14584966
CAS No.: 61123-62-4
M. Wt: 526.4 g/mol
InChI Key: QRIZZNPOQDKEJD-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide is a synthetic organic compound that features a complex molecular structure. This compound contains multiple functional groups, including a bromophenyl group, an indole moiety, and a nitrobenzamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with an indole derivative, a Friedel-Crafts acylation can be performed to introduce the phenyl group.

    Nitrobenzamide Formation: The nitrobenzamide group can be introduced via nitration of a benzamide precursor, followed by coupling with the indole derivative.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the indole moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce various functional groups.

Scientific Research Applications

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-Chlorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61123-62-4

Molecular Formula

C28H20BrN3O3

Molecular Weight

526.4 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[1H-indol-3-yl(phenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C28H20BrN3O3/c29-21-12-16-22(17-13-21)31(28(33)20-10-14-23(15-11-20)32(34)35)27(19-6-2-1-3-7-19)25-18-30-26-9-5-4-8-24(25)26/h1-18,27,30H

InChI Key

QRIZZNPOQDKEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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